

KU-55933 for Neuroprotection Research: An In-depth Technical Guide

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Compound of Interest

Compound Name: KU-55933

Cat. No.: B1683988

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This technical guide provides a comprehensive overview of **KU-55933**, a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with a focus on its application in neuroprotection research. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways.

Core Concepts: KU-55933 as a Neuroprotective Agent

KU-55933 is a small molecule inhibitor that exhibits high selectivity for ATM kinase, a critical regulator of the DNA damage response (DDR).[1][2] While initially investigated for its potential in oncology, emerging research has highlighted its neuroprotective properties, particularly in models of oxidative stress.

A key study has demonstrated that **KU-55933** protects neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death.[3] Intriguingly, this neuroprotective effect is not mediated through the canonical γH2AX/p-p53/caspase-3 DNA damage response pathway. Instead, **KU-55933**'s protective mechanism in this context involves the attenuation of calpain and cathepsin D activity, two proteases implicated in neurodegenerative processes.[3] This alternative mechanism of action makes **KU-55933** a compelling candidate for further investigation in

neurodegenerative diseases where oxidative stress and protease dysregulation are contributing factors.

Quantitative Data

The following tables summarize the key quantitative data for **KU-55933**, including its inhibitory activity against various kinases and its efficacy in cellular models.

Table 1: Kinase Inhibitory Profile of **KU-55933**

Target Kinase	IC ₅₀ (nM)	K _i (nM)	Selectivity Notes
ATM	12.9 - 13	2.2	Highly selective for ATM.
DNA-PK	2,500	-	Over 100-fold more selective for ATM.
mTOR	9,300	-	Significantly less potent against mTOR.
PI3K	16,600	-	Significantly less potent against PI3K.
ATR	>100,000	-	Not a significant inhibitor of ATR.

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

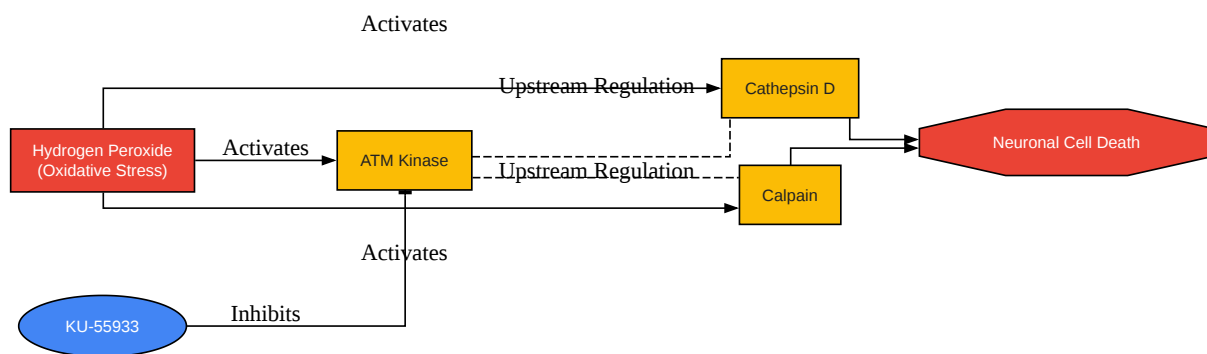
Table 2: Cellular Activity of **KU-55933** in Neuroprotection Studies

Cell Line	Stressor	KU-55933 Concentration	Observed Effect
SH-SY5Y (human neuroblastoma)	Hydrogen Peroxide (H ₂ O ₂)	1 - 10 µM	Inhibition of cell death
Primary mouse cerebellar granule cells	Hydrogen Peroxide (H ₂ O ₂)	Not specified	Neuroprotection against H ₂ O ₂ -induced damage
HT-22 (mouse hippocampal)	Hydrogen Peroxide (H ₂ O ₂)	Not specified	Neuroprotection against H ₂ O ₂ -induced damage
SH-SY5Y (human neuroblastoma)	Doxorubicin	1 - 10 µM	Inhibition of cell death

Data primarily from a key study on **KU-55933**'s neuroprotective effects.[3]

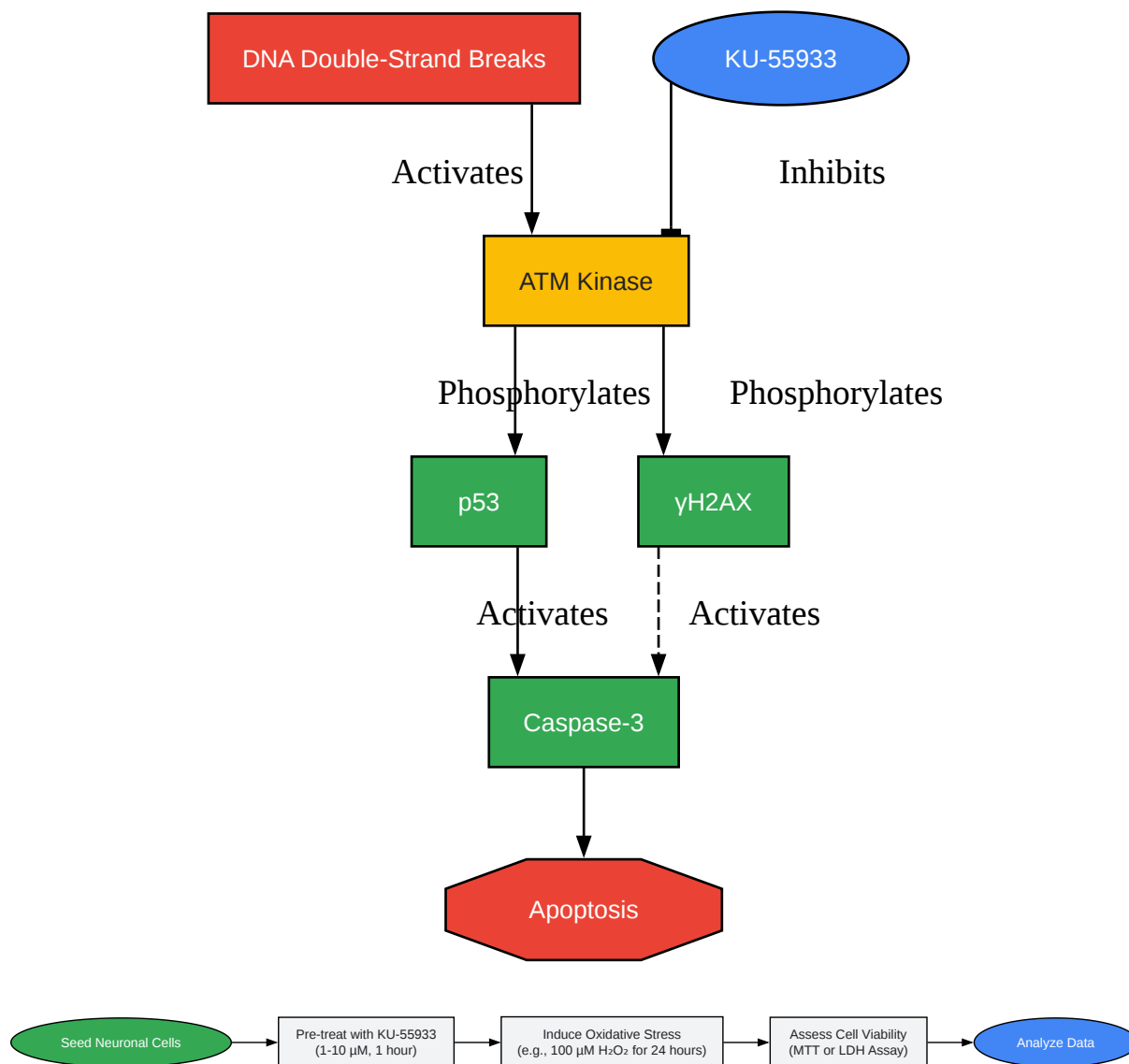
Signaling Pathways

The following diagrams illustrate the signaling pathways relevant to **KU-55933**'s mechanism of action in neuroprotection.



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Caption: **KU-55933**'s neuroprotective mechanism against oxidative stress.



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References

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